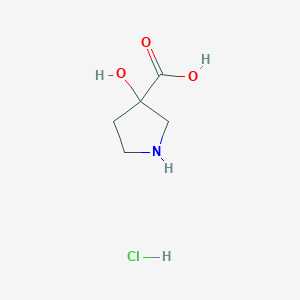
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride
Vue d'ensemble
Description
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride, also known as 4-Pyrrolidin-6-trifluoromethyl-2-pyrimidinamine hydrochloride, is a novel and promising compound that has been extensively studied for its potential applications in pharmaceuticals and biochemistry. It is a highly versatile compound that can be used in a variety of scientific experiments and research applications, due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has focused on synthesizing derivatives of 2-amino-pyrrolydin-pyrimidines, including the use of 4-amino-2-pyrrolidin-1-yl-pyrimidines in the reductive amination of aldehydes to create a variety of substituted derivatives. This process underscores the versatility of pyrimidine derivatives in chemical synthesis, enabling the development of compounds with potential biological and pharmaceutical applications (Kuznetsov & Chapyshev, 2007).
Novel Pyrimidin-4-Amine Analogues
Novel series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues have been synthesized, showcasing the chemical flexibility and potential for creating diverse chemical entities for further exploration in various fields, including material science and medicinal chemistry (Shankar et al., 2021).
Chemical Characterization and Stability
Studies on the synthesis and characterization of stable betainic pyrimidinaminides, incorporating pyrrolidin-1-ylpyridine derivatives, highlight the chemical properties and stability of these compounds under different reaction conditions. This research contributes to understanding the structural and electronic factors influencing the stability of pyrimidine derivatives (Schmidt, 2002).
Applications in Material Science and Chemistry
The compound and its derivatives have potential applications in material science, particularly in the synthesis of new materials with specific properties. For instance, research on the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid explores the utility of these compounds in creating new materials and chemicals with unique properties (Sukach et al., 2015).
Exploration in Organic Synthesis
Research into novel synthetic pathways and the creation of new pyrimidine derivatives emphasizes the importance of these compounds in organic chemistry. The development of methods for synthesizing 2-(pyrrolidin-1-yl)pyrimidines showcases the ongoing efforts to expand the toolkit available for organic synthesis and the generation of compounds with potential applications across various scientific disciplines (Smolobochkin et al., 2019).
Propriétés
IUPAC Name |
4-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-4-6(15-8(13)16-7)5-2-1-3-14-5;/h4-5,14H,1-3H2,(H2,13,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFDJRETODVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)




